molecular formula C14H22N4O2 B8434258 Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B8434258
M. Wt: 278.35 g/mol
InChI Key: GCQNLBPDVDSOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position, a pyrrolidine ring, and a carbamic acid tert-butyl ester group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate typically involves multi-step organic synthesis. One common method includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Substitution on the Pyridine Ring: The amino group is introduced at the 6-position of the pyridine ring through nucleophilic substitution reactions.

    Formation of Carbamic Acid Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted carbamates.

Scientific Research Applications

Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the pyrrolidine and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: can be compared with similar compounds such as:

    [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Differing by the ester group, this compound may have different solubility and reactivity.

    [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Another ester variant with potentially different pharmacokinetic properties.

    [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: This compound may exhibit different steric effects due to the bulkier isopropyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[1-(6-aminopyridin-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-7-18(9-10)11-4-5-12(15)16-8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H2,15,16)(H,17,19)

InChI Key

GCQNLBPDVDSOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=C2)N

Origin of Product

United States

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